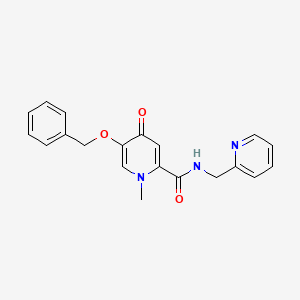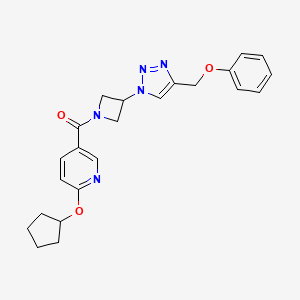![molecular formula C10H12N4O5S B2449543 3-[(2-Nitrophenyl)sulfonylamino]azetidine-3-carboxamide CAS No. 2138093-42-0](/img/structure/B2449543.png)
3-[(2-Nitrophenyl)sulfonylamino]azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Nitrophenyl)sulfonylamino]azetidine-3-carboxamide, commonly known as NSC 745887, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of sulfonamide compounds and has a molecular weight of 351.36 g/mol.
Mechanism of Action
NSC 745887 exerts its anti-cancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a crucial role in promoting tumor growth and metastasis. By inhibiting CAIX activity, NSC 745887 can effectively suppress tumor growth and metastasis, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
NSC 745887 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for eliminating cancer cells from the body. The compound also inhibits the migration and invasion of cancer cells, which are crucial steps in the process of cancer metastasis. Additionally, NSC 745887 has been shown to reduce the levels of hypoxia-inducible factor 1-alpha (HIF-1α), a protein that is overexpressed in many types of cancer cells and promotes tumor growth and survival.
Advantages and Limitations for Lab Experiments
NSC 745887 has several advantages for lab experiments, including its high potency and selectivity for CAIX inhibition, as well as its ability to induce apoptosis and inhibit cancer cell migration and invasion. However, the compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on NSC 745887. One area of interest is the development of more efficient synthesis methods to produce the compound in larger quantities and with higher purity. Another area of research is the optimization of the compound's pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy as an anti-cancer drug. Additionally, further studies are needed to evaluate the safety and efficacy of NSC 745887 in preclinical and clinical trials, as well as its potential use in combination with other anti-cancer drugs for synergistic effects.
Synthesis Methods
NSC 745887 can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzenesulfonamide with 3-azetidinone. The resulting compound is then treated with acetic anhydride and hydrochloric acid to obtain NSC 745887 in its pure form. The synthesis method has been optimized to produce high yields of the compound with good purity and quality.
Scientific Research Applications
NSC 745887 has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer cells. The compound has also been shown to inhibit the growth of cancer cells in animal models, making it a promising candidate for further development as an anti-cancer drug.
properties
IUPAC Name |
3-[(2-nitrophenyl)sulfonylamino]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5S/c11-9(15)10(5-12-6-10)13-20(18,19)8-4-2-1-3-7(8)14(16)17/h1-4,12-13H,5-6H2,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALYCXMMZKUKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(=O)N)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitrobenzenesulfonamido)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2449460.png)

![9-Oxa-6-azaspiro[4.5]decane](/img/structure/B2449462.png)
![4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2449463.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,6-difluorobenzyl)oxalamide](/img/structure/B2449465.png)
![3-[(1'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)methyl]benzoic acid](/img/structure/B2449466.png)
![2-chloro-6-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2449468.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2449474.png)


![3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2449481.png)
